1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
1-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a synthetic organic compound with the molecular formula C11H6F4N2O3 This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a tetrafluorophenoxy methyl group
Properties
IUPAC Name |
1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O3/c12-5-3-6(13)9(15)10(8(5)14)20-4-17-2-1-7(16-17)11(18)19/h1-3H,4H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABBOMPYHNGWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)COC2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tetrafluorophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazole ring with 2,3,5,6-tetrafluorophenol.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The tetrafluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tetrafluorophenoxy group can enhance its binding affinity and specificity towards certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other fluorinated pyrazole derivatives, such as:
1-[(2,3,4,5,6-Pentafluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: This compound has an additional fluorine atom, which can further enhance its chemical stability and biological activity.
1-[(2,3,5,6-Tetrafluorophenoxy)methyl]-1H-pyrazole-4-carboxylic acid: The position of the carboxylic acid group is different, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between stability and reactivity, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
